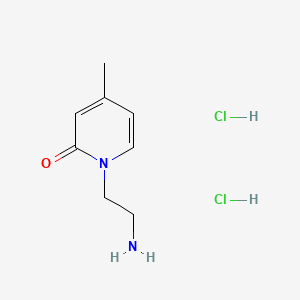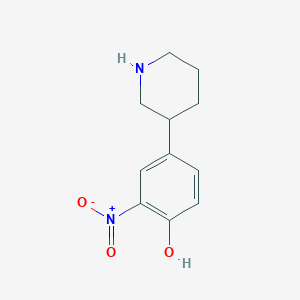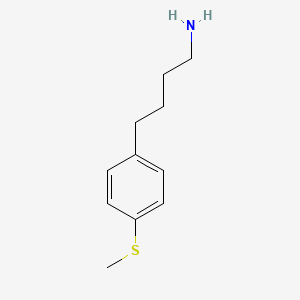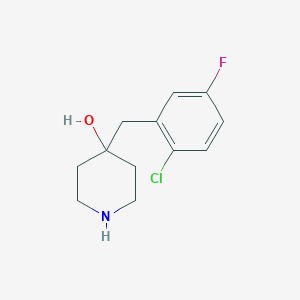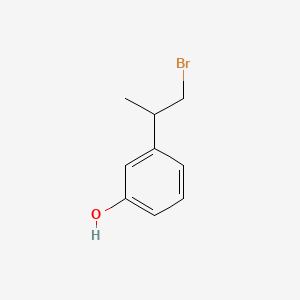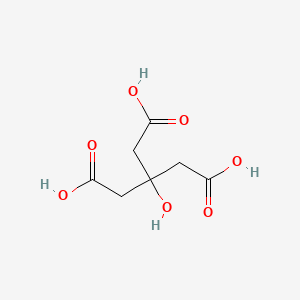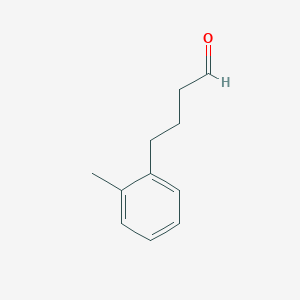
4-(2-Methylphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylphenyl)butanal is an organic compound with the molecular formula C11H14O. It is an aldehyde with a phenyl group substituted at the fourth position of a butanal chain. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Methylphenyl)butanal can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired aldehyde. For example, the reaction of 2-methylphenylmagnesium bromide with butanal can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or the reduction of the corresponding carboxylic acid. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 4-(2-Methylphenyl)butanoic acid.
Reduction: 4-(2-Methylphenyl)butanol.
Substitution: 4-(2-Bromomethylphenyl)butanal.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 4-(2-Methylphenyl)butanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biological systems. It can also undergo nucleophilic addition reactions, which are crucial in many metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutanal: Another aldehyde with a similar structure but different properties.
4-Phenylbutanal: Similar structure but lacks the methyl group on the phenyl ring.
2-Methyl-4-phenylbutanol: The reduced form of 4-(2-Methylphenyl)butanal.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its aromatic ring and aldehyde group make it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-(2-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI-Schlüssel |
POKIORXDKMEVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




